molecular formula C22H24N4O3S B6557006 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide CAS No. 1040666-84-9

3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide

Cat. No.: B6557006
CAS No.: 1040666-84-9
M. Wt: 424.5 g/mol
InChI Key: GVSPQXYXVUFSSE-UHFFFAOYSA-N
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Description

3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-3-5-16(6-4-15)13-23-20(27)12-9-18-14-30-22(25-18)26-21(28)24-17-7-10-19(29-2)11-8-17/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSPQXYXVUFSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]propanamide, also known by its CAS number 1040666-84-9, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including anticancer and antioxidant properties, supported by relevant research findings and case studies.

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 424.5 g/mol

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • Human glioblastoma U-87
    • Triple-negative breast cancer MDA-MB-231
  • Findings :
    • The compound showed higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, indicating a potential preference for targeting certain cancer types .
    • The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been assessed using various assays, including the DPPH radical scavenging method.

  • Assay Results :
    • Compounds similar to this thiazole derivative exhibited radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant .
    • This suggests that the compound may play a role in mitigating oxidative stress-related cellular damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological profiles.

Substituent Effect on Activity
Methoxy group on phenylEnhances anticancer activity
Methyl group on phenylContributes to increased cytotoxicity
Thiazole ringEssential for maintaining biological activity

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study evaluated several thiazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro. Results indicated that compounds with methoxy and methyl substituents showed enhanced activity against glioblastoma cells .
  • Research on Mechanism of Action :
    Further investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Comparative Analysis :
    In comparative studies with other thiazole derivatives, this compound demonstrated superior activity against specific cancer cell lines, highlighting its potential as a lead compound for further development .

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